molecular formula C11H11Cl2NO2 B14912080 N-cyclopropyl-2-(3,4-dichlorophenoxy)acetamide

N-cyclopropyl-2-(3,4-dichlorophenoxy)acetamide

Cat. No.: B14912080
M. Wt: 260.11 g/mol
InChI Key: XSCIQDBVKQCJDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-2-(3,4-dichlorophenoxy)acetamide is a chemical compound with the molecular formula C11H11Cl2NO2. It is known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a cyclopropyl group and a dichlorophenoxy moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(3,4-dichlorophenoxy)acetamide typically involves the reaction of 3,4-dichlorophenoxyacetic acid with cyclopropylamine. The process begins with the conversion of 3,4-dichlorophenoxyacetic acid to its corresponding acyl chloride using reagents such as thionyl chloride or phosphorus pentachloride. The acyl chloride is then reacted with cyclopropylamine under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(3,4-dichlorophenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the dichlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(3,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain enzymes, such as c-Met kinase, which plays a role in cancer cell proliferation and migration . The compound binds to the active site of the enzyme, preventing its activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-cyclopropyl-2-(3,4-dichlorophenoxy)acetamide can be compared with other similar compounds, such as:

    N-cyclopropyl-2-(2,4-dichlorophenoxy)acetamide: Similar structure but with different chlorine substitution pattern.

    N-cyclopropyl-2-(2,5-dichlorophenoxy)acetamide: Another isomer with different chlorine positions.

    N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(2,4-dichlorophenoxy)butanamide: Contains a thiadiazole ring instead of the acetamide group

These compounds share structural similarities but differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C11H11Cl2NO2

Molecular Weight

260.11 g/mol

IUPAC Name

N-cyclopropyl-2-(3,4-dichlorophenoxy)acetamide

InChI

InChI=1S/C11H11Cl2NO2/c12-9-4-3-8(5-10(9)13)16-6-11(15)14-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15)

InChI Key

XSCIQDBVKQCJDX-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)COC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.